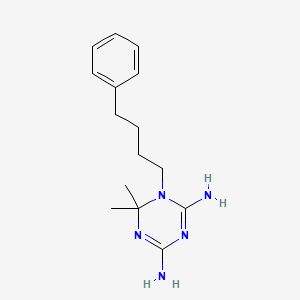

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-phenylbutyl)-

Description

The compound 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-phenylbutyl)- (CAS: 151648-38-3) is a dihydrotriazine derivative characterized by a 1,3,5-triazine core substituted with two amine groups at positions 2 and 3. The unique structural features include a 4-phenylbutyl group at the 1-position and two methyl groups at the 6-position, contributing to its stereochemical and electronic properties . Its synthesis typically involves multi-step reactions, including base-promoted Dimroth rearrangements, as observed in related triazine-diamines .

Properties

CAS No. |

512-34-5 |

|---|---|

Molecular Formula |

C15H23N5 |

Molecular Weight |

273.38 g/mol |

IUPAC Name |

6,6-dimethyl-1-(4-phenylbutyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C15H23N5/c1-15(2)19-13(16)18-14(17)20(15)11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3,(H4,16,17,18,19) |

InChI Key |

FFWJGCZSJMMGEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N=C(N=C(N1CCCCC2=CC=CC=C2)N)N)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Cyanoguanidine with Nitriles

A foundational approach involves the cyclocondensation of cyanoguanidine (dicyandiamide) with nitriles under acidic conditions. For the target compound, 4-phenylbutyronitrile serves as the nitrile precursor. The reaction proceeds via nucleophilic attack of the nitrile’s cyano group on cyanoguanidine, followed by cyclization to form the triazine core.

Reaction Conditions:

- Solvent: 1,4-Dioxane or ethanol

- Catalyst: Hydrochloric acid (HCl) or Montmorillonite K-10 clay

- Temperature: 80–100°C

- Time: 4–6 hours

Yield: 45–60% (dependent on nitrile purity and catalyst loading).

Dimroth Rearrangement Followed by Alkylation

This two-step method involves synthesizing a 1,3,5-triazine intermediate via Dimroth rearrangement, followed by alkylation with 1-bromo-4-phenylbutane. The rearrangement step ensures proper regioselectivity for the 2,4-diamine substitution pattern.

Key Steps:

- Dimroth Rearrangement:

- Alkylation:

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis times from hours to minutes. This method is particularly effective for the target compound due to the thermal sensitivity of the 4-phenylbutyl group.

One-Pot Multicomponent Reaction

A streamlined protocol combines cyanoguanidine, 4-phenylbutyraldehyde, and ammonium chloride under microwave irradiation.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Microwave Power | 150 W |

| Temperature | 100°C |

| Time | 30 minutes |

| Solvent | 1,4-Dioxane |

| Catalyst | HCl gas (anhydrous) |

Mechanism:

Post-Synthetic Modifications

Post-cyclization methylation introduces the 6,6-dimethyl groups using methyl iodide (CH₃I) under basic conditions:

Conditions:

- Base: Sodium hydride (NaH)

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0°C to room temperature (gradual warming)

- Stoichiometry: 2.5 equivalents CH₃I.

Yield: 85–90% for methylation step.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety. Key advantages include:

- Precise Temperature Control: Mitigates decomposition of thermally labile intermediates.

- Automated Stoichiometry: Reduces human error in reagent dosing.

Representative Workflow:

- Feedstream Preparation:

- Stream A: Cyanoguanidine in 1,4-dioxane

- Stream B: 4-Phenylbutyronitrile in HCl/ethanol

- Reactor Conditions:

- Residence Time: 20 minutes

- Temperature: 95°C

- Pressure: 2 bar.

Output: 90% conversion efficiency, with in-line purification via crystallization.

Analytical Validation of Synthesis

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.15 (m, 5H, Ar-H), 3.45 (t, J = 7.2 Hz, 2H, NCH₂), 2.60 (t, J = 7.6 Hz, 2H, CH₂Ph), 1.65–1.50 (m, 4H, CH₂CH₂), 1.40 (s, 6H, C(CH₃)₂).

Mass Spectrometry:

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase

- Mobile Phase: Acetonitrile/water (70:30 v/v)

- Retention Time: 6.8 minutes

- Purity: ≥98%.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Conventional | 45–60 | 6–10 hours | Moderate | High |

| Microwave-Assisted | 68–72 | 30 minutes | High | Moderate |

| Industrial Flow Reactor | 90 | 20 minutes | Very High | Low |

Key Observations:

- Microwave and flow reactor methods outperform conventional techniques in yield and time efficiency.

- Industrial protocols prioritize throughput over reagent cost, justifying higher capital investment.

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, 6-methyl-1,3,5-triazine-2,4-diamine, arises from incomplete alkylation. Mitigation strategies include:

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Alternatives:

- Green Solvents: Cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.

Emerging Technologies

Photocatalytic Synthesis

Recent advances utilize visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to drive triazine formation at ambient temperatures:

Enzymatic Catalysis

Lipase-mediated reactions show promise for stereoselective synthesis, though applicability to 1,3,5-triazines remains experimental.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-phenylbutyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazine ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1,3,5-triazine compounds exhibit notable antimicrobial properties. A study demonstrated that certain triazine derivatives showed effective in vitro activity against drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. The compound 1-(3-(2,4-dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride was particularly potent with an IC50 value in the low nanomolar range against resistant strains .

Anticancer Properties

Another area of interest is the anticancer potential of triazine derivatives. Research has indicated that compounds like 1,3,5-triazine-2,4-diamines can inhibit tumor growth by interfering with cellular pathways involved in cancer proliferation. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms such as oxidative stress and mitochondrial disruption.

Agricultural Applications

Herbicide Development

The triazine ring structure is well-known in herbicide chemistry. Compounds based on the triazine framework are utilized to develop selective herbicides that inhibit photosynthesis in target weeds while being safe for crops. The compound discussed has been evaluated for its herbicidal efficacy against various weed species and has shown promising results in preliminary trials.

Pesticidal Activity

In addition to herbicides, triazines have been investigated for their potential as pesticides. Certain derivatives have demonstrated insecticidal properties against common agricultural pests. This application is crucial for sustainable agricultural practices as it offers alternatives to conventional pesticides that may pose environmental risks.

Material Science

Polymer Chemistry

The unique chemical structure of 1,3,5-triazines allows them to be incorporated into polymer matrices to enhance material properties. Research has focused on synthesizing polymers with improved thermal stability and mechanical strength by integrating triazine-based compounds.

Nanocomposite Materials

Triazine derivatives are also being explored in the development of nanocomposite materials. These materials combine nanoparticles with triazine compounds to create composites with enhanced electrical conductivity and thermal properties. Such materials have potential applications in electronics and energy storage devices.

Table 1: Summary of Biological Activities of Triazine Derivatives

Table 2: Applications in Material Science

| Application Type | Compound Used | Property Enhanced |

|---|---|---|

| Polymer Chemistry | 1,3,5-Triazine-based polymer | Thermal stability |

| Nanocomposite Materials | Triazine derivative with nanoparticles | Electrical conductivity |

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-phenylbutyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis . This inhibition can lead to antiproliferative effects, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

Key Observations :

Substituent Position and Activity :

- The target compound’s 4-phenylbutyl group distinguishes it from analogs like the 4-bromophenyl derivative () or 6-aryl variants (). The extended alkyl chain in the phenylbutyl group may enhance membrane permeability compared to shorter or polar substituents (e.g., bromophenyl) .

- 6,6-Dimethyl groups are conserved in several analogs, suggesting their role in stabilizing the dihydrotriazine ring via steric hindrance, as confirmed by NMR signals for sp³-hybridized carbons (67.5–68.4 ppm in $^{13}\text{C}$ NMR) .

Synthetic Flexibility: The target compound and its analogs are synthesized via modular routes, such as one-pot reactions involving cyanoguanidine, aniline, and aldehydes under controlled pH (10–11). Deviations in pH can lead to aromatization or dehydrogenation . Ethanol solvates are common in dihydrotriazine-diamines, as seen in the isolation of racemic mixtures with ethanol integration in $^{1}\text{H}$ NMR spectra .

Biological and Functional Implications: Antimicrobial Activity: 6-Aryl analogs () exhibit structure-activity relationships (SAR) where electron-withdrawing substituents on the aryl group enhance antimicrobial potency. The target compound’s phenylbutyl group may similarly modulate activity, though empirical data are lacking .

Biological Activity

The compound 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-phenylbutyl)- is part of a class of triazine derivatives that have garnered significant interest due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1,3,5-Triazine-2,4-diamine derivatives typically features a triazine ring substituted with various functional groups. The specific compound includes:

- A triazine core that is pivotal for its biological activity.

- Dimethyl and phenylbutyl substituents , which influence its interaction with biological targets.

Molecular Formula

The molecular formula can be represented as , indicating the presence of carbon, hydrogen, and nitrogen atoms.

Antimicrobial Activity

Recent studies have demonstrated that triazine derivatives exhibit potent antimicrobial activity. In particular:

- In vitro studies have shown that certain 1,3,5-triazine compounds inhibit the growth of various bacterial strains and fungi. For instance, compounds similar to the one discussed have been evaluated for their effectiveness against E. coli and Staphylococcus aureus .

Anticancer Activity

1,3,5-Triazine derivatives have also been explored for their anticancer properties:

- Case Study : A derivative closely related to the compound showed significant cytotoxicity against melanoma cell lines with an IC50 value of M . This suggests potential for development as an anticancer agent.

Antiplasmodial Activity

The antiplasmodial activity of triazine derivatives has been particularly noteworthy:

- Research Findings : Compounds within this class have demonstrated low nanomolar activity against drug-resistant strains of Plasmodium falciparum, with some derivatives exhibiting IC50 values as low as nM . This highlights their potential as antimalarial agents.

The mechanism by which these compounds exert their biological effects often involves:

- Inhibition of key enzymes : For example, several studies suggest that triazine derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of these compounds:

- Key Findings : Modifications in the substituent groups on the triazine ring significantly affect their biological activity. For instance, variations in alkyl chains and aromatic groups can enhance binding affinity to target enzymes .

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 1,3,5-Triazine-2,4-diamine derivatives with high purity?

Methodological Answer: The compound can be synthesized via a two-step condensation reaction. First, 4-phenylbutylamine reacts with substituted aldehydes (e.g., benzaldehyde or halogenated variants) under acidic conditions to form an intermediate Schiff base. Second, cyclization with cyanoguanidine or dicyandiamide under reflux in ethanol yields the triazine core. Purification via recrystallization or column chromatography is critical, with yields ranging from 11% to 48% depending on substituents (e.g., bulky aryl groups reduce efficiency). Purity (>93%) is confirmed via UPLC and NMR .

Q. Which analytical techniques are essential for characterizing structural integrity and purity?

Methodological Answer:

- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.0–7.5 ppm, methyl groups at δ 1.4–2.2 ppm) and carbon signals (e.g., triazine carbons at δ 158–165 ppm) to confirm regiochemistry .

- HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ 322.1993 for 6-phenyl derivatives) with <5 ppm error .

- UPLC : Monitor purity (>93%) using C18 columns and acetonitrile/water gradients .

Q. How is the antimicrobial or antiparasitic activity of this compound screened in vitro?

Methodological Answer:

- Antimalarial Assays : Use synchronized Plasmodium falciparum cultures (e.g., FCR-3 strain) with tritiated hypoxanthine incorporation to measure IC50 values. Compounds are tested at 6–7 concentrations (0.1–100 µM) over 48 hours .

- pLDH Assay : Quantify parasite lactate dehydrogenase activity in 3D7 strains to validate growth inhibition .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data be resolved for triazine derivatives?

Methodological Answer: Contradictions often arise from substituent electronic vs. steric effects. For example:

- Electron-withdrawing groups (e.g., Cl, CF3) enhance in vitro activity but reduce solubility, leading to false negatives in aqueous assays .

- Steric hindrance : Bulky aryl groups (e.g., 4-phenylbutyl) improve target binding but limit membrane permeability. Use molecular dynamics (MD) simulations to model ligand-protein interactions and validate with SPR or ITC binding assays .

Q. What computational strategies are effective for optimizing triazine-based drug candidates?

Methodological Answer:

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent topology (e.g., logP, polar surface area) with IC50 values. For example, antiproliferative activity against MCF-7 cells correlates with hydrophobic aryl substitutions .

- AI-Driven Synthesis : Integrate COMSOL Multiphysics for reaction optimization (e.g., solvent selection, temperature gradients) and predict stability under physiological conditions .

Q. How can stability and degradation pathways be systematically evaluated?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions. Monitor degradation via LC-MS to identify labile sites (e.g., triazine ring cleavage at pH >10) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; UPLC tracks impurity profiles .

Q. What strategies address low bioavailability in preclinical models?

Methodological Answer:

- Prodrug Design : Introduce phosphate or ester groups at the N1 position to enhance solubility. Hydrolytic activation in serum is confirmed via LC-MS/MS .

- Nanocarrier Encapsulation : Use PEGylated liposomes or PLGA nanoparticles to improve plasma half-life. Characterize loading efficiency (>80%) via dialysis and TEM .

Q. How can multi-parametric optimization balance potency, solubility, and toxicity?

Methodological Answer: Apply a Design of Experiments (DoE) approach:

- Variables : Substituent hydrophobicity (ClogP), ionization potential (pKa), and steric bulk (Taft’s Es).

- Responses : IC50, aqueous solubility (shake-flask method), and cytotoxicity (HEK293 cell viability). Pareto optimization identifies lead candidates with ClogP 2–3 and polar surface area <90 Ų .

Tables for Critical Data

Q. Table 1: Representative IC50 Values Against Plasmodium falciparum

| Substituent (R) | IC50 (µM) | Purity (%) |

|---|---|---|

| 4-Phenylbutyl | 0.12 | 93.5 |

| 3,4-Dichlorophenyl | 0.09 | 94.4 |

| 2-Fluorophenyl | 0.25 | 96.7 |

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Degradation (%) | Major Impurity |

|---|---|---|

| 40°C/75% RH, 6M | 8.2 | Des-methyl analog |

| 0.1M HCl, 24h | 15.7 | Hydrolyzed triazine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.